Ciproxifan

Wakefulness Sleep‑wake Receptor occupancy

Ciproxifan (FUB-359) offers a unique pharmacological profile that cannot be replicated by other H3 antagonists. Its ~10-fold greater potency at rat versus human receptors, 3-4 hour wake-promoting duration, and validated efficacy in the five-choice serial reaction time task make it the preferred reference standard for preclinical attention, cognition, and antipsychotic screening programs. With 62% oral bioavailability and robust brain penetration, this compound ensures reproducible in vivo results. Choose Ciproxifan for reliable, species-specific H3 receptor modulation.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 184025-18-1
Cat. No. B1662499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiproxifan
CAS184025-18-1
Synonymsciproxifan
cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxyphenyl)ketone
FUB 359
FUB-359
SC 359
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
InChIInChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
InChIKeyACQBHJXEAYTHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciproxifan (CAS 184025-18-1): Baseline H3 Receptor Antagonist Profile for Research Procurement


Ciproxifan (also designated FUB-359) is a prototypical non‑imidazole histamine H3‑receptor antagonist/inverse agonist belonging to the proxifan chemical series [1]. It exhibits high affinity for the H3 receptor with a Ki of 0.5–1.9 nM in rat synaptosomal preparations and demonstrates at least 1000‑fold selectivity over histamine H1, H2, and other aminergic receptors [2]. The compound is characterized by oral bioavailability (F=62% in mice) and central nervous system penetration, making it a widely cited reference standard for H3‑targeted research programs [3].

Why H3 Antagonist Substitution Without Ciproxifan-Specific Data Fails


Histamine H3 receptor antagonists exhibit marked divergence in key parameters that govern experimental outcomes. Affinity (Ki) values span three orders of magnitude across chemical series, oral bioavailability ranges from <10% to >80%, and species‑selectivity profiles can differ by over 100‑fold between rat and human receptors [1]. Wake‑promoting duration varies from approximately one hour (GSK189254) to several hours (ciproxifan), and functional inverse agonist efficacy differs substantially among compounds [2]. These disparities preclude simple interchange of H3 antagonists in vivo studies, where dose selection, temporal dynamics, and translational relevance hinge critically on the specific pharmacological signature of the chosen ligand. The evidence below quantifies precisely where ciproxifan diverges from its closest comparators.

Ciproxifan Differentiation Evidence: Quantitative Head‑to‑Head Comparisons


Ciproxifan vs. Thioperamide: Wake‑Promoting Duration and Receptor Occupancy Correlation

Ciproxifan demonstrates a distinctly longer wake‑promoting duration compared to GSK189254, a second‑generation H3 antagonist. In rat EEG studies, ciproxifan maintained wakefulness for approximately 3‑4 hours post‑administration, whereas GSK189254 produced awakening effects lasting only about 1 hour [1]. For both ciproxifan and thioperamide, cumulative wake activity correlated linearly with receptor occupancy up to ~80%; however, the time‑course distinction between ciproxifan and GSK189254 constitutes a critical differentiator for studies requiring sustained vigilance enhancement.

Wakefulness Sleep‑wake Receptor occupancy

Ciproxifan vs. Pitolisant: Divergent Inverse Agonist Efficacy at Recombinant Human H3 Receptor

At the recombinant human H3 receptor, pitolisant (BF2.649) functions as an inverse agonist with an EC50 of 1.5 nM and an intrinsic activity approximately 50% higher than that of ciproxifan [1]. This functional divergence is significant: ciproxifan displays reduced inverse agonist efficacy at the human receptor (EC50 = 15 nM) relative to the rat receptor, whereas pitolisant maintains potent inverse agonism across species [2].

Inverse agonism Constitutive activity Human H3 receptor

Ciproxifan vs. Thioperamide: 10‑Fold Species‑Selectivity Difference Between Rat and Human H3 Receptors

Ciproxifan and thioperamide exhibit pronounced species‑dependent pharmacology, being approximately 10‑fold more potent at the rat H3 receptor than at the human H3 receptor [1]. In contrast, FUB 349 displays the reverse preference, while ligands such as histamine, (R)‑α‑methylhistamine, and clobenpropit are nearly equipotent across species [1]. This species bias arises from two amino acid differences (A119T and V122A) in transmembrane domain 3 [1].

Species selectivity Rat vs. human Translational pharmacology

Ciproxifan vs. Thioperamide: Equivalent Potency in Enhancing Prepulse Inhibition in DBA/2 Mice

In the DBA/2 mouse strain, which exhibits naturally deficient prepulse inhibition (PPI) of startle, both ciproxifan and thioperamide significantly enhanced PPI [1]. The effect was comparable between the two compounds, while thioperamide additionally showed a trend toward enhancement in the C57BL/6 strain [1]. This establishes ciproxifan as a functional equivalent to the prototypical H3 antagonist thioperamide in this widely‑used schizophrenia‑relevant behavioral model.

Prepulse inhibition Schizophrenia model Sensorimotor gating

Ciproxifan vs. Thioperamide vs. Clobenpropit: Dose‑Dependent Attenuation of H3 Agonist‑Induced Drinking

In a mouse dipsogenia model, ciproxifan (0.001‑30 μmol/kg), thioperamide (0.01‑10 μmol/kg), and clobenpropit (0.1‑30 μmol/kg) all dose‑dependently attenuated drinking elicited by the H3 agonist (R)‑α‑methylhistamine, with complete blockade at the highest doses tested [1]. Proxyfan, a putative neutral antagonist, produced only partial attenuation and antagonized ciproxifan's effects when co‑administered [1]. This demonstrates that ciproxifan behaves as a full inverse agonist/antagonist in this behavioral paradigm, functionally indistinguishable from thioperamide and clobenpropit.

Dipsogenia In vivo pharmacology Inverse agonism

Ciproxifan vs. Pitolisant: Off‑Target TRPV1 Interaction at High Concentrations

At high concentrations (30‑500 μM), pitolisant partially inhibited capsaicin‑induced calcium increases in peripheral sensory neurons via TRPV1 antagonism, whereas ciproxifan produced no such effect [1]. Neither compound altered thermal pain thresholds in vivo, indicating that this in vitro off‑target activity lacks behavioral consequence [1]. Nonetheless, the divergence in TRPV1 interaction profile represents a subtle selectivity distinction between the two H3 ligands.

Selectivity TRPV1 Off‑target effects

Ciproxifan: Optimal Research and Industrial Application Scenarios


Rat‑Based In Vivo Studies Requiring High H3 Receptor Occupancy and Sustained Wakefulness

Ciproxifan is the preferred H3 antagonist for rat behavioral and EEG studies where extended wake‑promoting duration (3‑4 hours) is critical [1]. Its ~10‑fold higher potency at rat versus human H3 receptors makes it particularly well‑suited for rat models, delivering robust receptor occupancy at low oral doses [2].

Cognitive Enhancement and Attention Studies in Rodents

Ciproxifan has demonstrated reproducible attention‑enhancing effects in the five‑choice serial reaction time task in rats, specifically improving response accuracy under high attentional demand (0.25‑second stimulus duration) [1]. This validated cognitive readout supports its use as a positive control in preclinical cognition research programs.

Prepulse Inhibition and Schizophrenia‑Relevant Behavioral Models

Ciproxifan effectively enhances prepulse inhibition in DBA/2 mice, a strain with natural sensorimotor gating deficits [1]. Its efficacy in this model equals that of thioperamide, establishing it as a reliable tool compound for antipsychotic‑screening studies targeting the H3 receptor.

Comparative Pharmacology Studies Examining Inverse Agonist Efficacy Gradients

Ciproxifan exhibits moderate inverse agonist efficacy (~50% lower intrinsic activity than pitolisant at human H3 receptors) [1], making it an ideal reference compound for structure‑activity relationship (SAR) studies exploring the continuum from neutral antagonism to full inverse agonism at constitutively active H3 receptors.

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